molecular formula C17H27Cl2N3O3 B020609 Batanopride hydrochloride CAS No. 102670-59-7

Batanopride hydrochloride

货号: B020609
CAS 编号: 102670-59-7
分子量: 392.3 g/mol
InChI 键: CUTCEGXKJDBAFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸巴坦普利德,也称为 BMY-25801,是一种属于苯甲酰胺类的化合物。它是一种选择性 5-羟色胺 3 受体拮抗剂。 最初被开发为抗呕吐药物,以减轻癌症化疗期间的恶心,但由于剂量限制的副作用,包括低血压和长 QT 间期,它从未被批准用于医疗目的 .

准备方法

合成路线和反应条件

盐酸巴坦普利德的合成涉及几个步骤:

    去甲基化: 4-氨基-5-氯-N-[2-(二乙氨基)乙基]-2-甲氧基苯甲酰胺在热的二甲基甲酰胺 (DMF) 中使用乙硫醇钠进行去甲基化,以生成羟基化合物。

    酰化: 然后在碳酸钾和碘化钠存在下,用 3-氯-2-丁酮酰化羟基化合物,得到 4-氨基-5-氯-N-[2-(二乙氨基)乙基]-2-(1-甲基-2-氧代丙氧基)苯甲酰胺。

    盐酸盐形成: 最后,用盐酸处理此化合物以得到盐酸巴坦普利德.

工业生产方法

盐酸巴坦普利德的工业生产方法在公共领域没有得到很好的记录。上述合成路线可以在适当优化反应条件和纯化工艺的情况下,用于工业生产的放大。

化学反应分析

反应类型

盐酸巴坦普利德会发生多种类型的化学反应:

常见试剂和条件

    酸性介质: 分子内环化和脱水反应迅速进行。

    碱性介质: C-O 烷基醚键断裂是主要的反应。

主要产物

科学研究应用

盐酸巴坦普利德主要因其抗呕吐性质而被研究。它被用于试验以减轻癌症化疗期间的恶心。 尽管有潜力,但由于显著的副作用,它未被批准用于医疗用途 .

作用机制

盐酸巴坦普利德是一种选择性 5-羟色胺 3 受体拮抗剂。该机制涉及阻断 5-羟色胺 3 受体,这些受体参与呕吐反射。 通过抑制这些受体,盐酸巴坦普利德可以预防化疗引起的恶心和呕吐 .

相似化合物的比较

类似化合物

    甲氧氯普胺: 另一种用作抗呕吐药物的苯甲酰胺衍生物。

    昂丹司琼: 一种选择性 5-羟色胺 3 受体拮抗剂,用于预防化疗引起的恶心和呕吐。

独特之处

盐酸巴坦普利德因其特异性受体拮抗作用及其在临床试验中的最初承诺而独一无二。 与其他抗呕吐药物(如甲氧氯普胺和昂丹司琼)相比,它的副作用,如低血压和长 QT 间期,限制了它的使用 .

属性

CAS 编号

102670-59-7

分子式

C17H27Cl2N3O3

分子量

392.3 g/mol

IUPAC 名称

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride

InChI

InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H

InChI 键

CUTCEGXKJDBAFQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl

规范 SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl

同义词

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide
batanopride
batanopride hydrochloride
BMY 25801
BMY-25801

产品来源

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (19.4 g, 60 mmoles), potassium carbonate (41.6 g, 0.3 moles) and sodium iodide (10 g) in DMF (100 ml) was added 3-chloro-2-butanone (9.5 g, 89 mmoles) and the mixture vigorously stirred and heated to 70°-80° for 2 hours followed by cooling and partition between water and methylene chloride. The organic phase was washed with water, dried and concentrated. The residue was treated with 2N HCl and azeotroped with n-propanol, and crystallized from acetone to give 19.0 g (81%) of the title compound mp 177°-179°.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (1.94 g, 6 mmoles) and potassium carbonate (4.16 g, 30 mmoles) in DMF (10 ml) was added 3-chloro-2-butanone (0.95 g, 8.9 mmoles) and the mixture stirred for 3 hours, followed by pouring into water and extraction with methylene chloride. The extract was washed well with water, dried and concentrated in vacuo. The residue was dissolved in 1-propanol and treated with 2N HCl followed by concentration to give an oily residue. This was crystallized from acetone and the product recrystallized from 2-propanol to give 1.4 g of the title compound mp 98° C. as the hemihydrate.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the tetra-n-butylammonium salt of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (0.53 g, 1.0 mmole) in acetonitrile (6 ml) was treated with 3-chloro-2-butanone (0.11 ml, 0.12 g, 1.1 mmole) and stirred at 20° for 16 hours. After removal of the acetonitrile at reduced pressure, the residue was treated with 10 ml water and extracted with ethyl acetate. The extracts were washed with dilute sodium carbonate, dried and concentrated to leave an oil which was converted to a monohydrochloride salt with 1.0 ml 1N hydrochloric acid. Crystallization of this salt from 2-propanol-ethyl acetate gave the title compound, mp. 176°-179°. This material was identical to that prepared in Example 7C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。